Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H18N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 2-methyl-4-nitroaniline with piperidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Reduction: Formation of amines and carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester functionality can undergo hydrolysis. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
- 4-Methyl-1-(2-nitrophenyl)piperidine
- 1-(2-Fluoro-4-nitrophenyl)piperidine
Comparison: Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the aromatic ring and the presence of both nitro and ester groups.
Biological Activity
Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O4, with a molecular weight of approximately 278.30 g/mol. The compound features a piperidine ring substituted with a methyl group and a nitrophenyl moiety, which contributes to its chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₄ |
Molecular Weight | 278.30 g/mol |
Structural Features | Piperidine ring, nitrophenyl group |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a recent study, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors involved in bacterial growth and survival.
Antidepressant Properties
Beyond its antimicrobial activity, some studies have explored the antidepressant properties of piperidine derivatives, including this compound. Preliminary findings suggest that these compounds may influence neurotransmitter systems in the brain, although further research is needed to confirm these effects.
Comparative Analysis
A comparative analysis with similar compounds reveals that structural modifications significantly impact biological activity. For instance:
Compound Name | Biological Activity |
---|---|
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | Antimicrobial; CNS activity |
N-(4-Nitrophenyl) piperidin-1-amine | Different biological activity profile |
This table illustrates how variations in substituents on the piperidine ring can lead to diverse pharmacological profiles.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-10-9-12(16(18)19)3-4-13(10)15-7-5-11(6-8-15)14(17)20-2/h3-4,9,11H,5-8H2,1-2H3 |
InChI Key |
IAITWGNXTUOKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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